1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.
Preparation Methods
The synthesis of 1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions. The synthetic route may include steps such as amination, reduction, esterification, and condensation . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Amino-2-(1-methyl-1h-pyrazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:
3-Aminopyrazole: This compound also features an amino group attached to the pyrazole ring but differs in its substitution pattern and reactivity.
4-Aminopyrazole: Similar to 3-aminopyrazole, this compound has the amino group at a different position on the pyrazole ring, leading to distinct chemical and biological properties.
5-Aminopyrazole: This compound is closely related to this compound, with the amino group positioned at the 5th carbon of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-amino-2-(2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(11,5-8)6-3-4-9-10(6)2/h3-4,11H,5,8H2,1-2H3 |
InChI Key |
HOIREYMRDFRUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=NN1C)O |
Origin of Product |
United States |
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